molecular formula C20H16Cl2FN3O2 B14945458 2-(4-chloro-3-fluorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

2-(4-chloro-3-fluorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Cat. No.: B14945458
M. Wt: 420.3 g/mol
InChI Key: GKVDWFQQUGKLFR-UHFFFAOYSA-N
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Description

2-(4-chloro-3-fluorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a complex organic compound that features a unique structure combining multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-fluorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-4-fluoroacetophenone with N-methyl-4-(methylthio)benzamidine, followed by cyclization and further functionalization steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-fluorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-chloro-3-fluorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-fluorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular functions. The compound’s effects on specific pathways, such as those involved in cell proliferation and apoptosis, are of particular interest in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-fluorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is unique due to its combination of multiple aromatic and heterocyclic rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H16Cl2FN3O2

Molecular Weight

420.3 g/mol

IUPAC Name

4-(4-chloro-3-fluorophenyl)-7-(4-chlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C20H16Cl2FN3O2/c21-12-4-2-11(3-5-12)17-16-18(25-9-1-8-24(17)25)20(28)26(19(16)27)13-6-7-14(22)15(23)10-13/h2-7,10,16-18H,1,8-9H2

InChI Key

GKVDWFQQUGKLFR-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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